molecular formula C20H34O9S B1676797 m-PEG7-Tos CAS No. 155887-96-0

m-PEG7-Tos

Cat. No. B1676797
M. Wt: 450.5 g/mol
InChI Key: IULJXDNZSJIPDE-UHFFFAOYSA-N
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Description

M-PEG7-Tos is a PEG linker containing a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

M-PEG7-Tos is a polyethylene glycol (PEG)-based PROTAC linker and can be used in the synthesis of a series of PROTACs .


Molecular Structure Analysis

The molecular formula of m-PEG7-Tos is C20H34O9S . Its molecular weight is 494.59600 . The InChI Key is ZTSLDMCZJSLHRN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The tosyl group in m-PEG7-Tos is a very good leaving group for nucleophilic substitution reactions .

Scientific Research Applications

Enhancing Drug and Gene Delivery Efficiency

m-PEG7-Tos, as a derivative of polyethylene glycol (PEG), is utilized in the field of nanoparticle-based drug and gene delivery. Coating nanoparticles with PEG (PEGylation) improves their systemic circulation time, decreases immunogenicity, and enhances delivery efficiency to target cells and tissues. This coating technique helps in overcoming biological barriers to efficient drug and gene delivery, which is critical for various modes of administration including gastrointestinal and ocular. The effectiveness of PEG surface coating is determined by several factors such as PEG molecular weight, surface density, and nanoparticle core properties (Suk et al., 2016).

Bioconjugation and Improved Biopharmaceutical Properties

PEGylation is also applied to peptides and proteins to shield antigenic and immunogenic epitopes, prevent receptor-mediated uptake by the reticuloendothelial system, and avoid degradation by proteolytic enzymes. This process increases the polypeptide's apparent size, altering its biodistribution and reducing renal filtration. The incorporation of various functional groups into PEG is crucial for attaching it to peptides or proteins, enhancing their therapeutic potential (Roberts et al., 2002).

Modifying Biotechnological and Therapeutic Proteins

Chemical modification of proteins with PEG or its derivatives tailors molecular properties for specific applications, eliminating disadvantageous properties or adding new functions. PEGylated therapeutic protein complexes exhibit reduced immunoreactivity, prolonged clearance times, and improved biostability. Moreover, PEG modification can enhance enzyme solubility and activity in organic solvents, extending their application in organic synthesis and biotransformation processes (Inada et al., 1995).

Addressing PEG Immunogenicity in Drug Delivery

Despite the widespread use of PEG in bioconjugation and nanomedicine, the formation of anti-PEG antibodies in patients has been recognized, leading to potential drug efficacy reduction and adverse effects. The development of alternative polymers to PEG aims to overcome these limitations while maintaining or improving the benefits of PEGylation in enhancing drug efficacy and circulation time (Thai Thanh Hoang Thi et al., 2020).

Safety And Hazards

In case of skin contact with m-PEG7-Tos, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving m-PEG7-Tos, use dry powder or carbon dioxide extinguishers .

Future Directions

M-PEG7-Tos is used for research purposes . It has potential applications in the field of drug delivery systems and protein and peptide modifications .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O9S/c1-19-3-5-20(6-4-19)30(21,22)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-23-2/h3-6H,7-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULJXDNZSJIPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG7-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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